molecular formula C18H24N2 B13746482 Pyridine, 2,6-dimethyl-4-(alpha-(2-(dimethylamino)ethyl)benzyl)- CAS No. 101737-54-6

Pyridine, 2,6-dimethyl-4-(alpha-(2-(dimethylamino)ethyl)benzyl)-

Cat. No.: B13746482
CAS No.: 101737-54-6
M. Wt: 268.4 g/mol
InChI Key: MIWMXHBIPQPCHM-UHFFFAOYSA-N
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Description

3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine is a complex organic compound that features a pyridine ring substituted with dimethyl groups, a phenyl ring, and a dimethylamino group

Properties

CAS No.

101737-54-6

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine

InChI

InChI=1S/C18H24N2/c1-14-12-17(13-15(2)19-14)18(10-11-20(3)4)16-8-6-5-7-9-16/h5-9,12-13,18H,10-11H2,1-4H3

InChI Key

MIWMXHBIPQPCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(CCN(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Strategy Overview

The synthesis typically involves:

  • Starting from 2,6-dimethylpyridine derivatives or 1,4-dihydropyridines with nitrophenyl substituents.
  • Functionalization of the 4-position with benzyl or substituted benzyl groups.
  • Introduction of the alpha-(2-(dimethylamino)ethyl) side chain through nucleophilic substitution or reductive amination.
  • Use of intermediates such as 2-(N-benzyl-N-methylamino)ethyl esters or related amines.
  • Catalytic or reagent-assisted esterification, hydrolysis, and amination steps.

Detailed Preparation Steps

Starting Material Synthesis
  • The key intermediate, 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester, can be synthesized by the Hantzsch method. This involves reacting 3-nitrobenzaldehyde, methyl acetoacetate, and ammonia in an inert organic solvent under reflux conditions. The product is isolated as crystalline forms differing in melting point and spectroscopic properties.
Partial Hydrolysis and Esterification
  • Partial hydrolysis of the dimethyl ester with alkali metal hydroxides (e.g., lithium hydroxide hydrate or sodium hydroxide hydrate) in the presence of lower alcohols such as methanol is carried out at temperatures from room temperature to reflux. This step yields 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-carboxylic acid 3-methyl ester, an essential intermediate.

  • Subsequent esterification or acylation reactions can be catalyzed by 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide in methylene chloride to form esters or thioesters as needed.

Preparation of Aminoalkyl Side Chain Intermediates
  • N-(2-hydroxyethyl)-N-benzyl-methylamine is a known intermediate prepared by literature methods. It can be converted to N-(2-chloroethyl)-N-benzyl-methylamine by reaction with thionyl chloride, which is then used for further alkylation steps.

  • Alternatively, N-benzyl-methylamine can be reacted with 1-bromo-2-chloroethane, although this route has lower yields and requires chromatographic purification to remove dimeric by-products.

Coupling of Pyridine Core and Aminoalkyl Side Chain
  • The aminoalkyl side chain is attached to the pyridine core by nucleophilic substitution, often involving the reaction of the chloroethyl intermediate with the pyridine derivative under controlled temperature conditions.

  • The reaction mixture is typically worked up by extraction, washing with acid and water, drying, and recrystallization to isolate the desired product with good purity and yield.

Reaction Conditions and Solvents

  • Common solvents include methanol, chloroform, ethyl acetate, and inert organic solvents such as tetrahydrofuran or methylene chloride.

  • Bases such as triethylamine or inorganic bases like sodium hydroxide are used as proton acceptors during esterification or hydrolysis steps.

  • Temperature control is critical, with some steps requiring low temperatures (-78 to -65 °C) for addition reactions and others requiring reflux conditions (60–150 °C) for esterification or amination.

Yield and Purification

  • Yields vary depending on the step and method variant. For example, nicardipine hydrochloride, a related compound, is obtained in 46% yield in one variant and 29% in another, calculated from starting materials.

  • Purification involves filtration, washing, drying under vacuum, and recrystallization from solvents such as acetone or ethyl acetate to achieve high purity.

Data Table Summarizing Key Preparation Parameters

Step Reactants / Intermediates Conditions Solvent(s) Yield (%) Notes
Hantzsch synthesis 3-nitrobenzaldehyde, methyl acetoacetate, ammonia Reflux, inert solvent Methanol, others High Produces 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester
Partial hydrolysis Dimethyl ester + LiOH or NaOH Room temp to reflux Methanol High Yields monoester intermediate
Esterification / Acylation Carboxylic acid + alcohol + DMAP + DCC Ambient temperature Methylene chloride High Catalyzed acylation step
Aminoalkyl intermediate prep N-benzyl-methylamine + thionyl chloride or haloalkane Controlled temperature Various Moderate Produces N-(2-chloroethyl)-N-benzyl-methylamine
Coupling reaction Pyridine intermediate + aminoalkyl chloride Low temp addition, then stir THF, chloroform Moderate Followed by extraction and recrystallization

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

  • Vasodilatory Effects :
    • This compound is structurally related to Nicardipine, a well-known cerebral and coronary vasodilator. Nicardipine is utilized primarily in treating conditions such as hypertension and angina due to its ability to relax blood vessels and improve blood flow .
  • Antimicrobial Activity :
    • Research indicates that pyridine derivatives exhibit antimicrobial properties. For instance, derivatives similar to the compound under review have been shown to possess significant antibacterial and antifungal activities against various pathogens . The mechanism often involves the disruption of microbial cell membranes.
  • Anticancer Properties :
    • Certain pyridine-based compounds have demonstrated efficacy in inhibiting cancer cell proliferation. Studies have highlighted the potential of these compounds to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Synthesis and Functionalization

The synthesis of pyridine derivatives often involves multi-step processes that can affect yield and purity. Techniques such as refluxing with various reagents or utilizing microwave-assisted synthesis have been explored to enhance efficiency. For example, a recent study detailed a method for synthesizing related compounds efficiently while maintaining high yields .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Comments
Conventional reflux50-60Time-consuming
Microwave-assisted synthesis80-90Faster reaction times
Catalytic methods70-85Requires specific catalysts

Case Studies

  • Study on Nicardipine :
    • A comprehensive study investigated the synthesis of Nicardipine from precursors involving 2,6-dimethyl-4-(alpha-(2-(dimethylamino)ethyl)benzyl)-. The findings revealed that optimizing reaction conditions significantly improved yields compared to traditional methods .
  • Antimicrobial Evaluation :
    • In a study assessing various pyridine derivatives, the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Line Studies :
    • Research involving K562 leukemia cells demonstrated that pyridine derivatives could inhibit cell growth effectively, indicating their potential role in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylpyridine: A simpler analog without the phenyl and dimethylamino groups.

    N,N-dimethyl-3-phenylpropan-1-amine: Lacks the pyridine ring.

    3-phenylpropan-1-amine: A basic structure without the pyridine and dimethyl groups.

Uniqueness

3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

Pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2,6-dimethyl-4-(alpha-(2-(dimethylamino)ethyl)benzyl)- (CAS Number: 101737-54-6) is a notable example that has been studied for its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula: C18H24N
  • Molecular Weight: 264.39 g/mol
  • IUPAC Name: 4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2,6-dimethylpyridine

The compound features a pyridine ring substituted with dimethyl and benzyl groups, which contribute to its biological properties.

Pharmacological Activities

Research indicates that this pyridine derivative exhibits a range of biological activities:

  • Vasodilatory Effects : Similar to other pyridine derivatives, it may possess vasodilatory properties, which could be beneficial in treating conditions like hypertension or cerebral insufficiency. The related compound Nicardipine, a known cerebral and coronary vasodilator, highlights the potential of this class of compounds in cardiovascular therapies .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine can exhibit antimicrobial effects. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Some studies have indicated that pyridine derivatives can modulate inflammatory responses. For example, they may inhibit nitric oxide production in macrophages, which is crucial in inflammatory pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of pyridine derivatives:

  • Study on Vasodilation : A study demonstrated that pyridine derivatives could induce vasodilation in isolated rat aorta models. The mechanism was attributed to the modulation of calcium channels .
  • Antimicrobial Testing : In research assessing the antimicrobial properties of various pyridine compounds, it was found that those with specific substitutions exhibited significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Inflammation Modulation : A recent study published in Molecules highlighted the ability of certain pyridine derivatives to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
VasodilationInduces relaxation of vascular smooth muscle
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits nitric oxide production in macrophages

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity ObservedReference
Pyridine with dimethylamino substitutionIncreased vasodilatory effect
Pyridine with benzyl groupEnhanced antimicrobial activity
Pyridine with hydroxyl groupImproved anti-inflammatory response

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing pyridine derivatives with dimethylaminoethyl-benzyl substituents, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution and reductive amination is commonly employed. For example, the dimethylaminoethyl group can be introduced via Michael addition of dimethylamine to a pre-functionalized benzyl intermediate under anhydrous conditions (e.g., THF, 0–5°C). Subsequent purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is critical to isolate the product . Reaction optimization should focus on controlling pH (e.g., buffered ammonium acetate solutions) to stabilize intermediates and minimize side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve the spatial arrangement of substituents. For example, the benzyl proton signals (δ ~3.8–4.2 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm) provide clues about substitution patterns .
  • X-ray Crystallography : Single-crystal analysis is definitive for resolving ambiguities, as seen in structurally similar pyridine derivatives (e.g., 4-[bis(3,4-dimethoxyphenyl)methyl]pyridine) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between isomers .

Q. What preliminary pharmacological screening assays are suitable for evaluating bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition) to assess interactions with biological targets. Adjust buffer conditions (pH 6.5–7.4) to mimic physiological environments .
  • Cellular Uptake Studies : Radiolabeling (e.g., ³H or ¹⁴C isotopes) can track compound penetration through cell membranes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dimethylaminoethyl group in receptor binding?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified aminoethyl chains (e.g., replacing dimethylamino with pyrrolidino or morpholino groups) and compare binding affinities via radioligand displacement assays .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with receptors like histamine H₁ or muscarinic acetylcholine receptors, leveraging structural data from chlorpheniramine maleate analogs .

Q. How should researchers resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Variability often arises from differences in buffer composition (e.g., ionic strength) or cell lines. Replicate experiments using harmonized protocols, such as those described for pyridine-based enzyme inhibitors .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., weighted Z-scores) to identify outliers or confounding variables .

Q. What strategies are effective for improving the metabolic stability of this compound in vivo?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability. For example, esterification of the benzyl moiety in similar compounds increased plasma half-life by 2–3× .
  • Cytochrome P450 Inhibition Screening : Use liver microsome assays to identify metabolic hotspots. Blocking CYP3A4-mediated oxidation via fluorinated analogs can reduce first-pass metabolism .

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer :

  • Pharmacophore Modeling : Tools like Schrödinger’s Phase map potential off-target binding to kinases or ion channels.
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity based on structural descriptors like topological polar surface area (TPSA) .

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